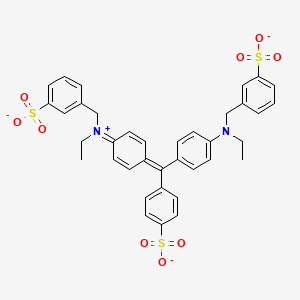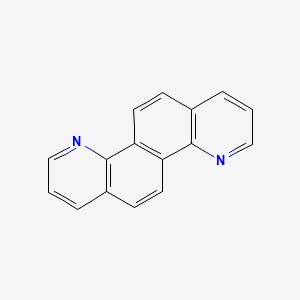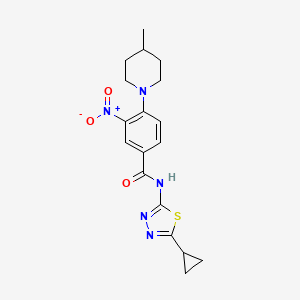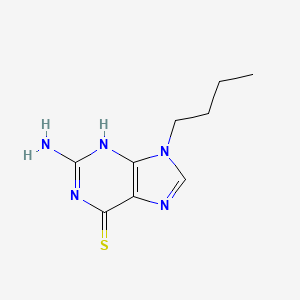
Isororidin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isororidin E is a natural product found in Albifimbria verrucaria with data available.
Scientific Research Applications
Plant Growth Effects
Isororidin E, as part of the macrocyclic trichothecenes group, has been studied for its effects on plant growth. Research has shown that compounds like this compound can inhibit the growth of plant coleoptiles, including those from wheat, bean, corn, and tobacco. These compounds were found to induce various effects ranging from chlorosis and necrosis to malformations and stunting in plants (Cutler & Jarvis, 1985).
Bioactivity Studies
Another study focused on the isolation of two novel trichothecenes, including Isororidin P, from liquid cultures of Myrothecium roridum. The structural analysis of these compounds and their bioactivity, particularly their impact on morphological changes in Pyricularia oryzae, was a key part of this research (Wang, Zhang, & Pei, 2007).
Molecular Engineering Applications
The aggregation-induced emission and supramolecular polymerizability of tetraphenylethene-based stereoisomers, including this compound derivatives, were explored. The distinct fluorescence properties of these compounds in their aggregate state indicate potential applications in molecular engineering and detection technologies (Peng et al., 2017).
Cancer Cell Research
Research involving this compound also extends to its potential use in cancer studies. For instance, a study on macrocyclic trichothecenes from marine-derived fungi included this compound. The investigation into the cytotoxic activities of these compounds against cancer cell lines highlights the potential of this compound in therapeutic applications (Xu et al., 2006).
Properties
Molecular Formula |
C29H38O8 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(12E,18E,20E)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6+,19-14+ |
InChI Key |
KEEQQEKLEZRLDS-UZFWBDJGSA-N |
Isomeric SMILES |
CC1=CC2C3(CC1)COC(=O)/C=C(/CCOC(/C=C/C=C/C(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)\C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C |
synonyms |
roridin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)


![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)


![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)





